piperidin-4-yl 2,2-diphenylacetate hydrochloride
CAS No.: 124065-55-0
Cat. No.: VC11504730
Molecular Formula: C19H22ClNO2
Molecular Weight: 331.8 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 124065-55-0 |
---|---|
Molecular Formula | C19H22ClNO2 |
Molecular Weight | 331.8 g/mol |
IUPAC Name | piperidin-4-yl 2,2-diphenylacetate;hydrochloride |
Standard InChI | InChI=1S/C19H21NO2.ClH/c21-19(22-17-11-13-20-14-12-17)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,17-18,20H,11-14H2;1H |
Standard InChI Key | TXKCMPWPSXHLKS-UHFFFAOYSA-N |
Canonical SMILES | C1CNCCC1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Introduction
Structural Elucidation and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a piperidine ring (a six-membered heterocycle with one nitrogen atom) esterified at the 4-position with 2,2-diphenylacetic acid. The hydrochloride salt form arises from protonation of the piperidine nitrogen, enhancing solubility in polar solvents . Key structural features include:
-
Piperidine ring: Adopts a chair conformation, with the ester group occupying an equatorial position.
-
Diphenylacetate moiety: Two phenyl groups attached to a central acetate group, creating a sterically hindered environment.
-
Hydrochloride counterion: Ionically bonded to the protonated piperidine nitrogen.
The molecular formula is C₁₉H₂₂ClNO₂ (base: C₁₉H₂₁NO₂; HCl: 36.46 g/mol), yielding a molecular weight of 331.86 g/mol .
Spectroscopic and Computational Data
-
Predicted Collision Cross Section (CCS):
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 296.16451 | 172.3 |
[M+Na]⁺ | 318.14645 | 185.1 |
[M-H]⁻ | 294.14995 | 177.5 |
These values, derived from ion mobility spectrometry predictions, aid in analytical characterization .
Synthetic Pathways and Methodologies
Proposed Synthesis Routes
While no direct synthesis of piperidin-4-yl 2,2-diphenylacetate hydrochloride is documented, analogous protocols for related piperidine esters suggest feasible strategies :
-
Esterification of 4-Piperidinol:
-
React 4-piperidinol with diphenylacetyl chloride in the presence of a base (e.g., triethylamine) to form the ester.
-
Protonation with hydrochloric acid yields the hydrochloride salt.
-
-
Adaptation from Patent CN104003929A:
Critical Reaction Parameters
-
Solvent Selection: Polar aprotic solvents (e.g., dichloromethane) favor esterification.
-
Temperature: Reactions typically proceed at 0–25°C to minimize side reactions.
-
Purification: Recrystallization from ethanol/water mixtures enhances purity .
Physicochemical Properties
Solubility and Stability
-
Solubility: High solubility in water (>50 mg/mL) due to ionic character; moderate solubility in ethanol and methanol.
-
Stability: Stable under inert atmospheres at room temperature; hydrolyzes under strongly acidic or basic conditions.
Pharmacological and Biological Considerations
In Silico Predictions
-
LogP: 3.8 (indicative of moderate lipophilicity).
-
Blood-Brain Barrier Permeability: Predicted penetration due to piperidine’s tertiary amine structure.
Applications and Industrial Relevance
Pharmaceutical Intermediate
The compound’s ester and piperidine motifs are common in drug design, particularly for:
-
Neurological Agents: Potential antagonism of neurotransmitter receptors.
-
Antispasmodics: Structural analogs are used in urinary incontinence therapies.
Analytical Chemistry
-
Reference Standard: For mass spectrometry calibration using its predicted CCS values .
-
Chiral Resolution: The piperidine ring’s asymmetry may aid in chromatographic separations.
Future Research Directions
-
Pharmacological Profiling: In vitro assays to evaluate receptor affinity.
-
Crystallography: X-ray analysis to confirm solid-state structure.
-
Process Optimization: Scalable synthesis for industrial applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume